
Di(naphthalen-2-yl)phosphine oxide
Descripción general
Descripción
Di(naphthalen-2-yl)phosphine oxide is a chemical compound with the molecular formula C20H15OP . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of Di(naphthalen-2-yl)phosphine oxide involves several stages. Initially, a solution of magnesium, a small amount of iodine, and a small amount of 1,2-dibromoethane in tetrahydrofuran (THF) is stirred at room temperature for 1 hour. Then, a solution of 2-bromonaphthalene in THF is added and the mixture is stirred at different temperatures for specific durations. Finally, a solution of diethyl phosphite in THF is added and the mixture is stirred at 5°C for 3 hours .Molecular Structure Analysis
The molecular structure of Di(naphthalen-2-yl)phosphine oxide is represented by the linear formula C20H15OP . The molecule has a molecular weight of 302.31 .Physical And Chemical Properties Analysis
Di(naphthalen-2-yl)phosphine oxide is a solid substance under normal conditions . It has a molecular weight of 302.31 . The compound has a high GI absorption and is BBB permeant . It is moderately soluble .Aplicaciones Científicas De Investigación
Scientific Field Organic Chemistry
Di(naphthalen-2-yl)phosphine oxide is a phosphorus-containing compound used in organic chemistry .
Application Summary
This compound can react with other compounds to form phosphates . It can also serve as a ligand in the synthesis of organometallic compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the nature of the reaction. For example, it could be used in a palladium-catalyzed three-component synthesis of phosphine-containing tetrasubstituted acyclic unsymmetric all-carbon olefins .
Results or Outcomes
The results or outcomes would also depend on the specific reaction. In the example above, the reaction resulted in the formation of phosphine-containing tetrasubstituted acyclic unsymmetric all-carbon olefins .
Scientific Field Organic Synthesis
Di(naphthalen-2-yl)phosphine oxide can react with alcohols to form phosphates . This reaction could be used in the synthesis of various organic compounds.
Application Summary
This compound can serve as a ligand in the synthesis of organometallic compounds . Organometallic compounds have applications in various fields, including catalysis, materials science, and pharmaceuticals.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the nature of the reaction. For example, it could be used in a palladium-catalyzed synthesis of organometallic compounds .
Results or Outcomes
The results or outcomes would also depend on the specific reaction. In the example above, the reaction resulted in the formation of organometallic compounds .
Safety And Hazards
Propiedades
IUPAC Name |
dinaphthalen-2-yl(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBHOFPPZWFQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[P+](=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447425 | |
| Record name | bis(2-naphthyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(naphthalen-2-yl)phosphine oxide | |
CAS RN |
78871-05-3 | |
| Record name | bis(2-naphthyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




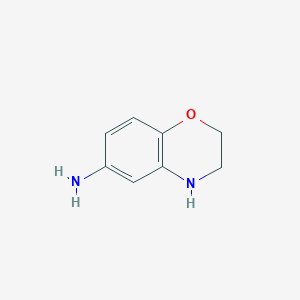
![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)
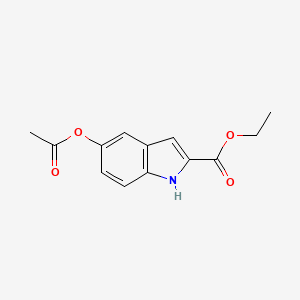


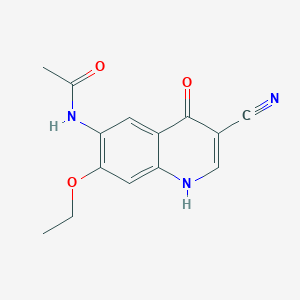
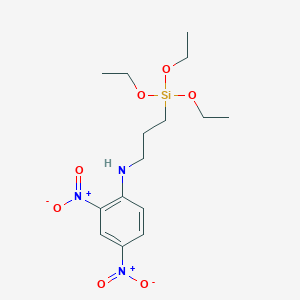
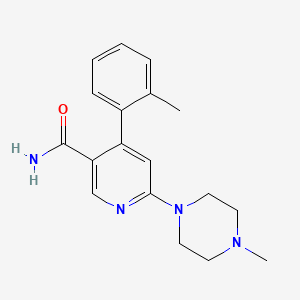

![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)
![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)

